

An In-depth Technical Guide to 5-Methylisatin: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: 5-Methylisatin

Cat. No.: B515603

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **5-Methylisatin** (CAS No: 608-05-9). The information is compiled from various scientific sources to support research and development activities, with a focus on data presentation, experimental methodologies, and the visualization of key processes.

General and Chemical Properties

5-Methylisatin, a derivative of isatin, is an organic compound belonging to the indole class.^[1] Its structure features a methyl group at the 5-position of the isatin core, which influences its chemical properties and biological activities.^[1] It is a versatile building block in medicinal chemistry, serving as a vital intermediate in the synthesis of a wide array of complex molecules and novel heterocyclic compounds.^[2]

Identifier	Value
IUPAC Name	5-methyl-1H-indole-2,3-dione[3][4]
Synonyms	5-Methylindole-2,3-dione, 5-Methyl-2,3-indolinedione, NSC 9398[1][5]
CAS Number	608-05-9[1][6]
Molecular Formula	C ₉ H ₇ NO ₂ [1][6]
Molecular Weight	161.16 g/mol [6][7]
InChI Key	VAJCSPZKMVQIAP-UHFFFAOYSA-N[1][6]
SMILES	<chem>Cc1ccc2NC(=O)C(=O)c2c1</chem> [6]

Computed Properties	Value
Hydrogen Bond Donors	1[8]
Hydrogen Bond Acceptors	2[8]
Rotatable Bonds	0[8]
Topological Polar Surface Area	46.2 Å ² [8]
Complexity	237[8]

Physical Properties

5-Methylisatin typically presents as a yellow to orange or purple-red crystalline solid.[1][8] Its physical characteristics are summarized below.

Property	Value
Appearance	Yellow to orange crystalline solid[1], Purple-red crystal[8], Orange crystalline[7]
Melting Point	180 °C (decomposes)[5][6][9], 184-188 °C[8], 187 °C[10]
Density (Predicted)	1.301 ± 0.06 g/cm ³ [7][11]
pKa (Predicted)	10.42 ± 0.20[7]

The compound shows good solubility in various organic solvents but has limited solubility in water.[1]

Solvent	Solubility	Observation
Methanol	25 mg/mL[5][6]	Clear to slightly hazy, orange to red solution[5][6]
Ethanol	Soluble[1]	-
Dimethyl Sulfoxide (DMSO)	Soluble[1]	-
Water	Limited[1]	-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **5-Methylisatin** and its derivatives.

Technique	Key Observations
UV-Vis	Derivatives exhibit pronounced absorption in the wavelength range of 295 nm to 490 nm. [12]
Infrared (IR)	In derivatives, characteristic intense absorptions for carbonyl groups (isatin and hydrazide) appear at 1680–1740 cm^{-1} and 1619–1684 cm^{-1} , respectively. Sharp bands for N-H stretching are observed at 3177–3298 cm^{-1} . [12]
^1H -NMR	Spectra available for 5-Methylisatin and its derivatives confirm anticipated structures. [13] [14] [15]
^{13}C -NMR	Spectra available for 5-Methylisatin confirm its carbon framework. [14]
Mass Spectrometry (MS)	Used for determination and characterization. 5-Methylisatin has been used as an internal standard for GC-MS analysis of isatin in body fluids. [6] [9] [16]

Chemical Reactivity and Synthesis

5-Methylisatin is a valuable intermediate in organic synthesis due to its reactive carbonyl and amine groups, which can undergo various chemical transformations like oxidation and substitution.[\[1\]](#) It is frequently used as a reactant for preparing a wide range of biologically active agents.[\[6\]](#)[\[16\]](#)[\[17\]](#)

A. Synthesis of **5-Methylisatin** (Sandmeyer Method Adaptation)

This method is a common approach for synthesizing isatin and its derivatives.[\[10\]](#) The process involves the reaction of p-toluidine to form an intermediate isonitroso compound, which is then cyclized using sulfuric acid.

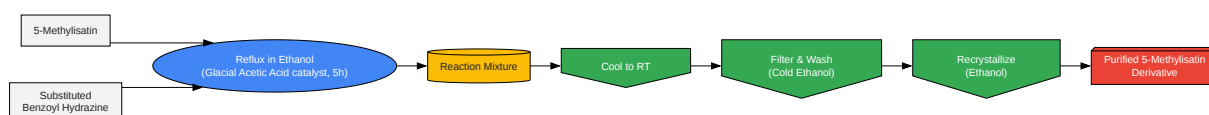
- Preparation of Isonitrosoaceto-p-toluidine: 54 g of p-toluidine is reacted under conditions similar to the synthesis of isonitrosoacetanilide to yield 75–77 g of isonitrosoaceto-p-toluidine (m.p. 162 °C).[\[10\]](#)

- Cyclization to **5-Methylisatin**: 80 g of the isonitroso compound is treated with sulfuric acid. [\[10\]](#)
- Purification: The crude product (65–68 g, m.p. 179–183 °C) is purified either by dissolving in sodium hydroxide and re-precipitating or by recrystallization from glacial acetic acid.[\[10\]](#) The purified **5-Methylisatin** has a melting point of 187 °C.[\[10\]](#)

B. Synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives

This protocol describes a general procedure for synthesizing Schiff base derivatives of **5-Methylisatin**, which are often investigated for their pharmacological potential.[\[12\]](#)

- Reaction Setup: Equimolar amounts (0.002 mol) of **5-Methylisatin** and a substituted benzoyl hydrazine are added to 50 mL of 96% ethanol.[\[12\]](#)
- Catalysis: Three drops of glacial acetic acid are added as a catalyst.[\[12\]](#)
- Reflux: The mixture is heated under reflux for 5 hours.[\[12\]](#)
- Isolation and Purification: The mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the final compound.[\[12\]](#)



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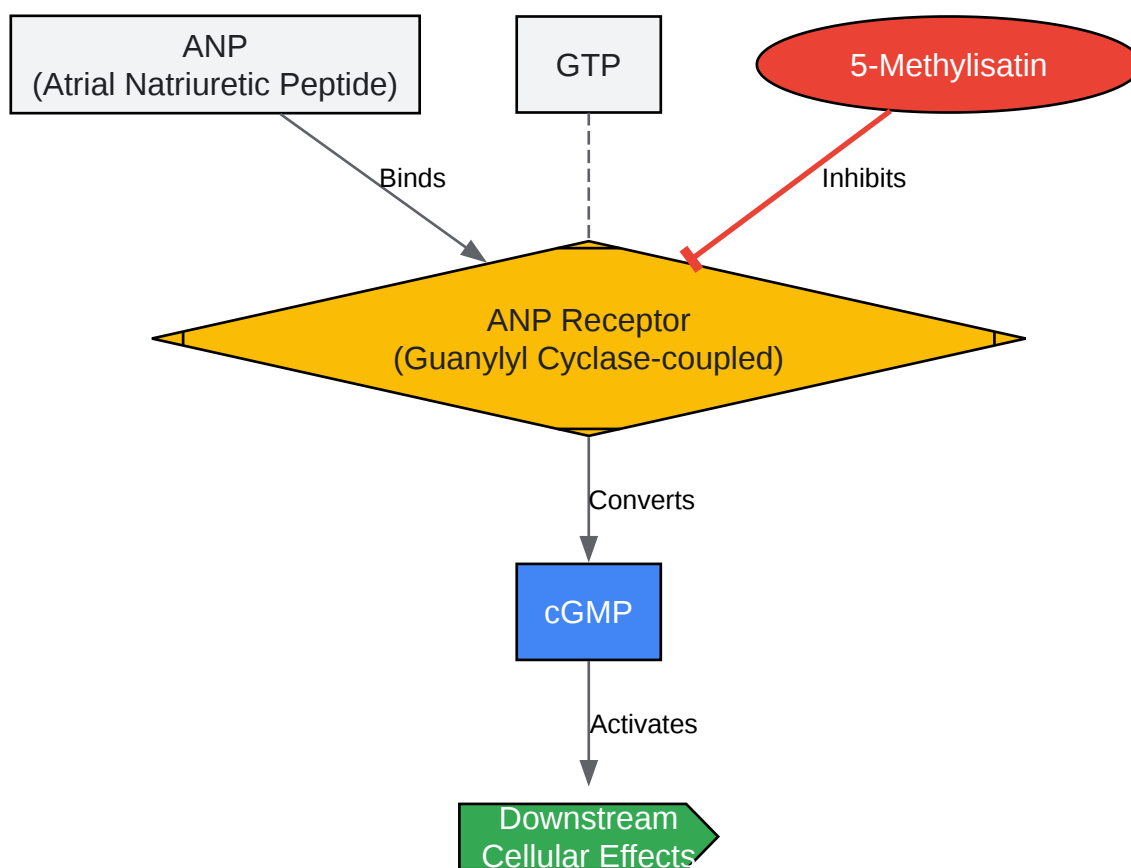
Caption: General workflow for the synthesis of **5-Methylisatin** derivatives.

Biological Activity and Applications

5-Methylisatin is a compound of significant interest in medicinal chemistry and drug development.^[1] It serves as a precursor for agents with potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[1][2][6][7]}

Key biological activities and applications include:

- **Enzyme Inhibition:** It is known to be an inhibitor of the atrial natriuretic peptide (ANP) receptor, which is coupled with guanylyl cyclase (GC).^{[6][9][16]}
- **CDK2 Inhibition:** Recent studies have focused on designing **5-Methylisatin** derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle and a promising target for cancer therapy.^{[12][18]}
- **Precursor for Drug Candidates:** It is a reactant in the preparation of inhibitors for various targets, including TAK1 kinase, IKK β , cyclooxygenase (COX-1/2), and 5-lipoxygenase (5-LOX).^{[6][16][17]} It is also used to synthesize potential agents against HIV and herpes simplex virus (HSV).^{[6][16][17]}



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Caption: Inhibition of the ANP receptor signaling pathway by **5-Methylisatin**.

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References

- 1. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Methylisatin, 97% | Fisher Scientific [fishersci.ca]
- 4. 5-Methylisatin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 5-Methylisatin 95% | 608-05-9 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lbaochemicals.com [lbaochemicals.com]
- 8. bdmaee.net [bdmaee.net]
- 9. alkalisci.com [alkalisci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. 5-Methylisatin(608-05-9) IR Spectrum [m.chemicalbook.com]
- 14. 5-Methylisatin(608-05-9) ¹³C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. 5-Methylisatin | 608-05-9 [chemicalbook.com]
- 18. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

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